molecular formula C8H21PSi B14318647 Phosphine, (1,1-dimethylethyl)methyl(trimethylsilyl)- CAS No. 112100-58-0

Phosphine, (1,1-dimethylethyl)methyl(trimethylsilyl)-

Cat. No.: B14318647
CAS No.: 112100-58-0
M. Wt: 176.31 g/mol
InChI Key: PITJKHMJOGIFOC-UHFFFAOYSA-N
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Description

Phosphine, (1,1-dimethylethyl)methyl(trimethylsilyl)- is an organophosphorus compound with the molecular formula C8H21PSi. It is a derivative of phosphine, where the hydrogen atoms are replaced by a combination of tert-butyl, methyl, and trimethylsilyl groups. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphine, (1,1-dimethylethyl)methyl(trimethylsilyl)- typically involves the reaction of tert-butylphosphine with methyltrimethylsilyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the substitution reaction. The general reaction scheme is as follows:

(tert-Butyl)PH2+MeSiCl3(tert-Butyl)MeSi3P\text{(tert-Butyl)PH}_2 + \text{MeSiCl}_3 \rightarrow \text{(tert-Butyl)MeSi}_3\text{P} (tert-Butyl)PH2​+MeSiCl3​→(tert-Butyl)MeSi3​P

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Phosphine, (1,1-dimethylethyl)methyl(trimethylsilyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphine derivatives.

    Substitution: The compound can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphine derivatives.

    Substitution: Substituted phosphine compounds.

Scientific Research Applications

Phosphine, (1,1-dimethylethyl)methyl(trimethylsilyl)- is used in various scientific research applications, including:

    Chemistry: As a ligand in coordination chemistry and catalysis.

    Biology: In the study of biological phosphorus compounds.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phosphine, (1,1-dimethylethyl)methyl(trimethylsilyl)- involves its ability to act as a ligand, forming complexes with various metal ions. The molecular targets include transition metals, and the pathways involved are related to coordination chemistry. The compound’s unique structure allows it to stabilize metal centers and facilitate catalytic reactions.

Comparison with Similar Compounds

Similar Compounds

    Phosphine, bis(1,1-dimethylethyl)-: Similar in structure but with two tert-butyl groups.

    Phosphine, (1,1-dimethylethyl)-: Contains only one tert-butyl group.

Uniqueness

Phosphine, (1,1-dimethylethyl)methyl(trimethylsilyl)- is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties. This makes it more versatile in various chemical reactions and applications compared to its similar counterparts.

Properties

CAS No.

112100-58-0

Molecular Formula

C8H21PSi

Molecular Weight

176.31 g/mol

IUPAC Name

tert-butyl-methyl-trimethylsilylphosphane

InChI

InChI=1S/C8H21PSi/c1-8(2,3)9(4)10(5,6)7/h1-7H3

InChI Key

PITJKHMJOGIFOC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)P(C)[Si](C)(C)C

Origin of Product

United States

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